molecular formula C9H10N2O B2807550 1-(Imidazo[1,2-a]pyridin-3-yl)ethanol CAS No. 30489-50-0

1-(Imidazo[1,2-a]pyridin-3-yl)ethanol

Cat. No.: B2807550
CAS No.: 30489-50-0
M. Wt: 162.192
InChI Key: JUVJDDJICZFPNX-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-3-yl)ethanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.192. The purity is usually 95%.
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Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7(12)8-6-10-9-4-2-3-5-11(8)9/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVJDDJICZFPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C2N1C=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Pathways for Imidazo 1,2 a Pyridine Formation

Detailed Mechanistic Cycles in Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct the imidazo[1,2-a]pyridine (B132010) framework in a single synthetic operation. bio-conferences.org One of the most prominent MCRs is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), which typically involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. researchgate.netmdpi.comnih.gov

The mechanistic cycle of the GBB-3CR, often catalyzed by an acid, commences with the activation of the aldehyde by the catalyst. This is followed by the nucleophilic attack of the 2-aminopyridine on the activated aldehyde, leading to the formation of a Schiff base or an iminium ion intermediate. nih.gov The isocyanide then undergoes a [4+1] cycloaddition with the iminium ion. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the endocyclic pyridine (B92270) nitrogen, and a final tautomerization step yield the aromatic imidazo[1,2-a]pyridine ring system. rsc.org

Another significant MCR involves the reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by a copper salt. bio-conferences.orgnih.gov The proposed cycle begins with the formation of a copper acetylide from the terminal alkyne. Concurrently, the 2-aminopyridine and aldehyde condense to form an imine. The copper acetylide then adds to the imine, generating a propargylamine (B41283) intermediate. This intermediate undergoes an intramolecular cyclization, where the pyridine nitrogen attacks the alkyne, leading to the formation of the five-membered imidazole (B134444) ring fused to the pyridine core.

The table below summarizes representative multi-component reactions for the synthesis of the imidazo[1,2-a]pyridine core.

Reaction Type Components Catalyst Example Key Mechanistic Steps
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideScandium triflate, p-Toluenesulfonic acidImine formation, [4+1] cycloaddition, Intramolecular cyclization
Alkyne-Aldehyde-Amine Coupling2-Aminopyridine, Aldehyde, Terminal AlkyneCopper(I) iodideCopper acetylide formation, Imine formation, Nucleophilic addition, Intramolecular cyclization
Strecker-type Reaction2-Aminopyridine, Aldehyde, Cyanide Source (e.g., TMSCN)Scandium triflateImine formation, Nucleophilic addition of cyanide, Intramolecular cyclization

Identification and Role of Key Intermediates in Reaction Progression

The progression of imidazo[1,2-a]pyridine synthesis hinges on the formation and transformation of several key intermediates. The initial and most common intermediate in many pathways is an iminium ion or Schiff base , formed from the condensation of 2-aminopyridine with a carbonyl compound, such as an aldehyde. nih.govrsc.org This electrophilic intermediate is crucial as it activates the molecule for subsequent nucleophilic attack.

In reactions involving α-haloketones, a key intermediate is the N-alkylated adduct , specifically an N-phenacylpyridinium salt. organic-chemistry.orgacs.org This intermediate forms through the nucleophilic substitution of the halide by the pyridine nitrogen of 2-aminopyridine. bio-conferences.orgacs.org The formation of this salt is a pivotal step that sets the stage for the subsequent intramolecular cyclization.

Following the formation of the N-alkylated adduct, an intramolecular condensation occurs between the exocyclic amino group and the ketone's carbonyl carbon. This step leads to a cyclic carbinolamine intermediate (or a related cyclic adduct). acs.org This intermediate is typically unstable and readily undergoes dehydration. The elimination of a water molecule from this cyclic intermediate is the final, irreversible step that drives the reaction towards the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system. acs.org

The following table outlines the critical intermediates and their functions in the reaction pathway.

Intermediate Precursors Role in Reaction Subsequent Transformation
Iminium Ion / Schiff Base2-Aminopyridine, AldehydeElectrophilic species for nucleophilic attackCycloaddition with isocyanide or addition of other nucleophiles
N-Phenacylpyridinium Salt2-Aminopyridine, α-HaloketoneActivates the carbonyl for intramolecular attackIntramolecular condensation
Cyclic CarbinolamineN-Phenacylpyridinium SaltPenultimate cyclic, non-aromatic intermediateDehydration to form the aromatic ring

Catalytic Activation Mechanisms (e.g., Lewis Acid, Brønsted Acid, Metal-Free Catalysis)

Catalysis plays a central role in facilitating the synthesis of imidazo[1,2-a]pyridines by activating substrates and lowering the energy barriers of key mechanistic steps.

Lewis Acid Catalysis: Lewis acids, such as scandium triflate or iodine, are frequently employed in MCRs. bio-conferences.orgrsc.org They function by coordinating to the oxygen atom of the aldehyde's carbonyl group. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the 2-aminopyridine. rsc.org In some copper-catalyzed reactions, the copper(I) species can also act as a Lewis acid to activate the alkyne component. nih.govorganic-chemistry.org

Brønsted Acid Catalysis: Brønsted acids, like p-toluenesulfonic acid, catalyze the reaction by protonating the carbonyl oxygen of the aldehyde. nih.gov Similar to Lewis acid catalysis, this protonation enhances the electrophilicity of the carbonyl carbon, thereby accelerating the initial condensation step with 2-aminopyridine to form the crucial iminium intermediate. mdpi.com

Metal-Free Catalysis: A number of synthetic routes for imidazo[1,2-a]pyridines proceed efficiently without the need for a metal catalyst. researchgate.netrsc.org For instance, the classic Tschitschibabin reaction can be performed by simply heating 2-aminopyridine with an α-haloketone. bio-conferences.orgacs.org In these cases, the reaction is thermally driven. Microwave irradiation has also been shown to promote catalyst-free synthesis, likely by accelerating the rate-determining steps of nucleophilic substitution and intramolecular cyclization through rapid and uniform heating. acs.orgresearchgate.net Base-promoted, metal-free annulation reactions have also been developed, where a base facilitates C-H activation steps. rsc.org

The table below provides a comparison of different catalytic activation mechanisms.

Catalysis Type Catalyst Example Mechanism of Activation Typical Reactions
Lewis AcidScandium Triflate, Iodine, Copper(I) saltsCoordination to carbonyl oxygen, increasing electrophilicityGroebke–Blackburn–Bienaymé, Alkyne-Aldehyde-Amine Coupling
Brønsted Acidp-Toluenesulfonic AcidProtonation of carbonyl oxygen, increasing electrophilicityGroebke–Blackburn–Bienaymé
Metal-FreeThermal, Microwave, Base (e.g., tBuOK)Provision of energy to overcome activation barriers; C-H activationTschitschibabin reaction, Annulation reactions

Cycloaddition and Annulation Mechanistic Pathways

Cycloaddition and annulation reactions represent powerful strategies for the convergent synthesis of the imidazo[1,2-a]pyridine core.

Cycloaddition Pathways: The most notable cycloaddition is the formal [4+1] cycloaddition that occurs in the GBB-3CR. rsc.org In this pathway, the four-atom component is the in situ-generated iminium ion (derived from 2-aminopyridine and an aldehyde), and the one-atom component is the isocyanide carbon. The isocyanide adds to the iminium ion to form a nitrilium ion intermediate, which is then trapped intramolecularly by the pyridine nitrogen to complete the five-membered ring. rsc.org More recently, (3+2) cycloaddition reactions have also been developed, for example, between pyridine derivatives and α-diazo oxime ethers or between 2-aminopyridines and propargyl alcohols, to construct the fused imidazole ring. nih.gov

Annulation Pathways: Annulation, or ring-forming, reactions are a cornerstone of imidazo[1,2-a]pyridine synthesis. The most traditional pathway is the condensation of 2-aminopyridines with α-haloketones. acs.org The mechanism proceeds via an SN2 reaction where the pyridine nitrogen displaces the halide to form an N-phenacylpyridinium salt. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration to yield the final aromatic product. acs.org This sequence can be described as a heteroannulation process, as it involves the formation of a new heterocyclic ring onto an existing one. acs.org These reactions can often be performed under catalyst-free conditions, sometimes aided by microwave irradiation to enhance reaction rates and yields. acs.org

Pathway Reactants Key Intermediate(s) Description
[4+1] Cycloaddition2-Aminopyridine, Aldehyde, IsocyanideIminium ion, Nitrilium ionFormation of an iminium ion followed by cycloaddition of an isocyanide and intramolecular cyclization.
(3+2) Cycloaddition2-Aminopyridine, Propargyl alcohol-A novel NaIO4/TBHP-promoted reaction to form C3-carbonylated imidazopyridines. nih.gov
Heteroannulation2-Aminopyridine, α-HaloketoneN-Phenacylpyridinium salt, Cyclic carbinolamineSequential nucleophilic substitution, intramolecular cyclization, and dehydration. acs.org

Derivatization Strategies and Scaffold Modification in Imidazo 1,2 a Pyridine Research

Regioselective Functionalization of the Imidazo[1,2-a]pyridine (B132010) Ring System

The imidazo[1,2-a]pyridine ring is an electron-rich system, with the C-3 position being particularly susceptible to electrophilic substitution. This inherent reactivity allows for precise, regioselective introduction of various functional groups, which is fundamental in the synthesis of derivatives like 1-(Imidazo[1,2-a]pyridin-3-yl)ethanol and its analogs.

C-3 Alkylation and Arylation of Imidazo[1,2-a]pyridines

The introduction of alkyl and aryl moieties at the C-3 position is a common strategy to explore the chemical space around the imidazo[1,2-a]pyridine core. A variety of synthetic methods have been developed to achieve this transformation, often with high regioselectivity.

One prevalent approach is the Friedel-Crafts type reaction, where the imidazo[1,2-a]pyridine acts as a nucleophile. For instance, aza-Friedel-Crafts reactions, catalyzed by Lewis acids such as Ytterbium(III) triflate or Zinc(II) triflate, facilitate the three-component reaction of imidazo[1,2-a]pyridines, aldehydes, and amines or acetamide (B32628) to yield C-3 alkylated products. mdpi.com These reactions often proceed under mild conditions and tolerate a wide range of functional groups. nih.gov

Transition-metal-catalyzed cross-coupling reactions are also extensively used for C-3 arylation. For example, palladium-catalyzed direct C-H arylation with aryl halides provides a powerful tool for forging C-C bonds at the C-3 position. Catalyst- and solvent-free methods have also been developed, offering more environmentally benign alternatives for the synthesis of 3-substituted imidazo[1,2-a]pyridines. semanticscholar.orgresearchgate.net

Table 1: Selected Methods for C-3 Alkylation and Arylation of Imidazo[1,2-a]pyridines

Reaction Type Catalyst/Reagents Key Features
Aza-Friedel-Crafts Y(OTf)₃, Aldehydes, Amines Three-component reaction, good functional group tolerance. nih.govdntb.gov.ua
Friedel-Crafts Hydroxyalkylation Zn(OTf)₂, Aldehydes Mechanochemical conditions, introduction of hydroxylated alkyl chains. mdpi.com
Direct C-H Arylation Palladium catalysts, Aryl halides Forms C-C bonds with high regioselectivity.
Catalyst- and Solvent-Free α-Haloketones, 2-Aminopyridines Environmentally friendly, good to excellent yields. semanticscholar.orgresearchgate.net

Introduction of Hydroxyl-Containing Side Chains and Related Functional Groups (e.g., Ethanol (B145695), Methanol)

The synthesis of this compound is a prime example of introducing a hydroxyl-containing side chain at the C-3 position. This is often achieved through the reaction of the imidazo[1,2-a]pyridine core with an appropriate electrophile. A common method is the Friedel-Crafts hydroxyalkylation, which involves the reaction of imidazo[1,2-a]pyridines with aldehydes in the presence of a Lewis acid catalyst. mdpi.com For the synthesis of this compound, acetaldehyde (B116499) would be the corresponding aldehyde.

These hydroxyalkylated derivatives are valuable intermediates, as the hydroxyl group can be further functionalized. For example, it can be oxidized to a ketone, esterified, or used as a handle for attaching other molecular fragments. Visible light-induced C-H functionalization has also emerged as a powerful technique for introducing various functional groups, including those that can be converted to hydroxyl-containing side chains. mdpi.com

Substituent Effects at C-2 and C-6 Positions on Reactivity and Scaffold Properties

Modifications at the C-2 and C-6 positions of the imidazo[1,2-a]pyridine ring can significantly influence the electronic properties of the scaffold and, consequently, its reactivity and biological activity.

The C-6 position is also a common site for substitution. For example, in the development of ligands for detecting beta-amyloid plaques, the introduction of a 6-iodo substituent on a 2-phenylimidazo[1,2-a]pyridine (B181562) core was found to be crucial for high binding affinity. nih.govwustl.edu The nature of the substituent at C-6 can impact the molecule's pharmacokinetic properties and its ability to form specific interactions within a biological binding site.

Molecular Hybridization and Scaffold Hopping Approaches

In the quest for novel therapeutic agents, medicinal chemists often employ strategies like molecular hybridization and scaffold hopping. Molecular hybridization involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This can lead to derivatives with improved affinity, selectivity, or a dual mode of action. The imidazo[1,2-a]pyridine scaffold is frequently used as a core structure in such hybridization strategies.

Scaffold hopping, on the other hand, aims to replace the core scaffold of a known active compound with a structurally different but functionally equivalent moiety. This can lead to the discovery of new chemical series with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or novel intellectual property. The imidazo[1,2-a]pyridine ring has been successfully utilized as a replacement for other heterocyclic systems in scaffold hopping approaches, leading to the identification of potent and selective inhibitors of various biological targets. rsc.org

Structure-Activity Relationship (SAR) Methodologies for Imidazo[1,2-a]pyridine Derivatives (Focus on Research Principles)

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. The primary principle of SAR is to systematically modify the chemical structure of a lead compound and evaluate the effect of these modifications on its biological activity. For imidazo[1,2-a]pyridine derivatives, SAR studies typically involve a systematic exploration of substituents at various positions of the bicyclic ring system.

A typical SAR campaign for an imidazo[1,2-a]pyridine series would involve:

Modification of the C-2 substituent: A variety of aryl, heteroaryl, and alkyl groups would be introduced to probe for optimal interactions with the target protein. The electronic and steric properties of these substituents are systematically varied.

Functionalization of the C-3 position: As seen with this compound, the introduction of different side chains at this position can significantly impact activity. The length, flexibility, and functional groups of this side chain are systematically altered.

Substitution on the pyridine (B92270) ring (C-5, C-6, C-7, C-8): Different substituents are introduced on the pyridine part of the scaffold to fine-tune the electronic properties and explore additional binding interactions. For example, in the development of c-Met inhibitors, substituents at the C-7 and C-8 positions were varied to modulate the electron density of the bicyclic ring and its interaction with the target kinase. nih.gov

The data generated from these systematic modifications are then used to build a model of how the chemical structure relates to biological activity, guiding the design of more potent and selective compounds.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-phenylimidazo[1,2-a]pyridine

Advanced Characterization Techniques for Imidazo 1,2 a Pyridine Compounds

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of imidazo[1,2-a]pyridine (B132010) derivatives. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information about the connectivity of atoms, molecular weight, and the functional groups present within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

For the imidazo[1,2-a]pyridine core, the protons and carbons exhibit characteristic chemical shifts. The protons on the pyridine (B92270) ring (H-5, H-6, H-7, H-8) and the imidazole (B134444) ring (H-2, H-3) typically resonate in the aromatic region of the ¹H NMR spectrum (approximately δ 6.5–8.5 ppm). tci-thaijo.org Similarly, the carbon atoms of the bicyclic system appear in the δ 105–150 ppm range in the ¹³C NMR spectrum. tci-thaijo.orgacs.org The specific shifts are influenced by the electronic effects of substituents on the rings.

For instance, in the characterization of 2-phenylimidazo[1,2-a]pyridine (B181562), the signals for the imidazo[1,2-a]pyridine core were clearly assigned. tci-thaijo.org The proton at the C-5 position, being adjacent to the bridgehead nitrogen, often appears at the most downfield position among the pyridine ring protons. tci-thaijo.org

Table 1: Representative ¹H and ¹³C NMR Data for 2-Phenylimidazo[1,2-a]pyridine Data sourced from a study on the synthesis of imidazo[1,2-a]pyridines. tci-thaijo.org

Note: This data is for an illustrative compound, not 1-(Imidazo[1,2-a]pyridin-3-yl)ethanol.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-58.09-
H-87.65-
H-77.16-
H-66.74-
H-37.84108.5
C-2-146.2
C-5-125.0
C-6-112.8
C-7-126.0
C-8-117.9
C-8a-146.1

For a compound like this compound, one would expect to see additional signals in the aliphatic region corresponding to the ethanol (B145695) substituent: a quartet for the methine (CH) proton and a doublet for the methyl (CH₃) protons, along with a signal for the hydroxyl (OH) proton. In the ¹³C NMR spectrum, two additional signals for the methine and methyl carbons would be present.

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. mdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like imidazo[1,2-a]pyridine derivatives, allowing for the detection of the protonated molecule [M+H]⁺. rsc.org

HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of a synthesized compound. For example, in the synthesis of 3-benzyl-2-(4-isopropylphenyl)H-imidazo[1,2-a]pyridine, HRMS (ESI) was used to confirm its identity. acs.org

Table 2: Illustrative HRMS Data Data sourced from a study on the synthesis of imidazo[1,2-a]pyridine derivatives. acs.org

Note: This data is for an illustrative compound, not this compound.

Compound Molecular Formula Calculated [M+H]⁺ Found [M+H]⁺
3-Benzyl-2-(4-isopropylphenyl)H-imidazo[1,2-a]pyridineC₂₃H₂₂N₂327.1856327.1855

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion. These patterns provide valuable structural information. Studies on 3-phenoxy imidazo[1,2-a]pyridines have shown that a characteristic fragmentation pathway involves the homolytic cleavage of the substituent bond at the C-3 position. nih.gov This type of analysis helps to confirm the identity of substituents and their location on the imidazo[1,2-a]pyridine scaffold. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The imidazo[1,2-a]pyridine ring system exhibits a series of characteristic absorption bands. researchgate.net These include C-H stretching vibrations for the aromatic protons, and C=C and C=N stretching vibrations within the heterocyclic rings. nih.gov

The presence of substituents introduces additional characteristic peaks. For this compound, a key feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Aliphatic C-H stretching from the ethyl group would also be observed around 2850-3000 cm⁻¹.

Table 3: General Characteristic IR Absorption Frequencies for Imidazo[1,2-a]pyridine Derivatives Data compiled from general spectroscopic principles and studies on related heterocyclic systems. acs.orgresearchgate.netnih.gov

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aromatic C=C / C=NStretching1450 - 1650
Alcohol O-HStretching3200 - 3600 (broad)
Aliphatic C-HStretching2850 - 3000
C-OStretching1050 - 1260

X-ray Crystallography for Precise Molecular Architecture Determination

While spectroscopic methods provide crucial information about connectivity, X-ray crystallography offers an unparalleled, definitive view of the precise three-dimensional arrangement of atoms in the solid state. carleton.edu

Single Crystal X-ray Diffraction Analysis of Imidazo[1,2-a]pyridine Derivatives

Single crystal X-ray diffraction is the gold standard for molecular structure determination. carleton.edu By irradiating a single, high-quality crystal with X-rays, a diffraction pattern is generated that can be mathematically decoded to produce a 3D model of the molecule. This model provides exact bond lengths, bond angles, and torsion angles. rsc.org The structure of numerous imidazo[1,2-a]pyridine derivatives has been confirmed using this technique, providing unequivocal proof of their constitution and stereochemistry where applicable. mdpi.com For example, the structure of a C3-alkylated imidazo[1,2-a]pyridine was unambiguously confirmed by single-crystal X-ray analysis, validating the outcome of the chemical reaction. mdpi.com

Table 4: Representative Bond Lengths and Angles for the Imidazo[1,2-a]pyridine Core Data based on published crystal structures of related heterocyclic compounds. Specific values vary with substitution.

Bond/Angle Typical Value
C2-C3 Bond Length~ 1.37 Å
N1-C8a Bond Length~ 1.38 Å
C5-C6 Bond Length~ 1.39 Å
C2-N1-C8a Angle~ 107°
N1-C2-C3 Angle~ 110°
C5-N4-C8a Angle~ 119°

Conformational Analysis and Intermolecular Interactions in Solid State

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This allows for a detailed analysis of the solid-state conformation and the various intermolecular interactions that stabilize the crystal structure, such as hydrogen bonding and π–π stacking.

For a molecule containing a hydroxyl group, such as this compound, hydrogen bonding would be a dominant intermolecular force. The hydroxyl group can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom), potentially forming chains or networks of molecules in the crystal lattice. Furthermore, the flat, aromatic imidazo[1,2-a]pyridine ring system can participate in π–π stacking interactions with neighboring molecules, further stabilizing the solid-state structure. The specific conformation adopted by the ethanol substituent relative to the plane of the heterocyclic ring would also be determined, providing insight into sterically preferred arrangements.

Computational Chemistry and Theoretical Studies on Imidazo 1,2 a Pyridine Systems

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. For derivatives of the imidazo[1,2-a]pyridine (B132010) and similar imidazo[1,2-a]pyrimidine (B1208166) systems, DFT has been applied to investigate their fundamental electronic and structural characteristics. These calculations are crucial for understanding the intrinsic properties that govern the reactivity and intermolecular interactions of these compounds.

The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity.

In a study on imidazo[1,2-a]pyrimidine Schiff base derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine the FMO energies. nih.gov These calculations help in understanding the electronic transitions and charge transfer possibilities within the molecules. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Representative Imidazo[1,2-a]pyrimidine Derivatives nih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Derivative A-6.21-2.343.87
Derivative B-6.35-2.553.80
Derivative C-6.18-2.413.77

Note: The data presented is for analogous imidazo[1,2-a]pyrimidine Schiff base derivatives.

These quantum chemical parameters are vital for predicting how these molecules will behave in chemical reactions and biological environments.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of neutral or intermediate potential.

For the imidazo[1,2-a]pyrimidine derivatives, MEP analysis revealed that the most negative regions are generally located over the nitrogen atoms of the pyrimidine (B1678525) ring, indicating these are the primary sites for electrophilic interactions. nih.gov Conversely, the hydrogen atoms of the aromatic rings often exhibit a positive potential, making them susceptible to nucleophilic interactions. nih.gov This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For various imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, molecular docking studies have been conducted to elucidate their binding modes with specific biological targets. For instance, in a study investigating potential inhibitors for SARS-CoV-2, imidazo[1,2-a]pyrimidine derivatives were docked into the active sites of the human angiotensin-converting enzyme 2 (ACE2) and the spike protein. nih.gov The simulations predicted that these compounds could form stable interactions within the binding pockets, primarily through hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov

Similarly, docking studies on other 3-substituted imidazo[1,2-a]pyridines have shown their potential to bind to various enzymes, such as oxidoreductase in breast cancer. researchgate.net These studies reveal the specific amino acid residues that are crucial for the interaction and help in understanding the conformational changes the ligand might undergo upon binding.

A key outcome of molecular docking is the estimation of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A more negative binding energy generally indicates a more stable ligand-receptor complex and, therefore, a higher binding affinity.

In the aforementioned study on SARS-CoV-2 inhibitors, the top-scoring imidazo[1,2-a]pyrimidine derivative exhibited a remarkable binding affinity of -9.1 kcal/mol with the ACE2 protein. nih.gov Another study on novel imidazo[1,2-a]pyridine derivatives targeting oxidoreductase found a compound with a high binding energy of -9.207 kcal/mol. researchgate.net These energetic calculations are instrumental in ranking potential drug candidates and prioritizing them for further experimental validation.

Table 2: Estimated Binding Affinities for Representative Imidazo[1,2-a]pyridine Derivatives with Their Respective Targets

Derivative ClassTarget ProteinHighest Binding Affinity (kcal/mol)
Imidazo[1,2-a]pyrimidine Schiff BasesHuman ACE2-9.1
Imidazo[1,2-a]pyridinesOxidoreductase-9.207

Note: The data is for analogous imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives.

Advanced In Silico Prediction Models (e.g., ADMET prediction within academic drug discovery frameworks)

In addition to understanding the interaction with a biological target, it is crucial to assess the pharmacokinetic properties of a potential drug candidate. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the bioavailability and safety profile of a compound. In silico ADMET prediction models have become an indispensable part of modern drug discovery, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles.

For various imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, ADMET properties have been predicted using computational tools. nih.gov These predictions often include parameters such as human intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and various toxicity endpoints. The aim is to identify compounds with good oral bioavailability, appropriate distribution in the body, and a low risk of toxicity. The SwissADME and pkCSM servers are commonly used for these predictions. nih.gov

Table 3: Predicted ADMET Properties for a Representative Imidazo[1,2-a]pyrimidine Derivative nih.gov

PropertyPredicted Value/Outcome
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityLow
CYP2D6 SubstrateNo
AMES ToxicityNon-toxic
hERG I InhibitorNo

Note: The data presented is for an analogous imidazo[1,2-a]pyrimidine Schiff base derivative.

These in silico predictions help in the early stages of drug development to filter out compounds that are likely to fail in later clinical trials due to poor pharmacokinetics or toxicity, thereby saving significant time and resources.

Molecular Dynamics Simulations (Potential Area for Conformational and Interaction Studies)

While specific molecular dynamics (MD) simulations for 1-(Imidazo[1,2-a]pyridin-3-yl)ethanol are not extensively documented in publicly available literature, the broader family of imidazo[1,2-a]pyridine derivatives has been the subject of numerous computational studies, including MD simulations. These studies highlight the utility of this method for understanding the conformational dynamics and intermolecular interactions of this important heterocyclic system. The principles and findings from these related studies provide a strong foundation for predicting how this compound would behave in a simulated dynamic environment and its potential for conformational and interaction studies.

MD simulations on various imidazo[1,2-a]pyridine analogues have been instrumental in drug discovery, helping to elucidate their binding modes and the stability of their interactions with biological targets. For instance, simulations have been used to confirm the stable interactions of imidazo[1,2-a]pyridine derivatives within the active sites of proteins, such as those being investigated for anti-tubercular agents. These simulations provide insights into how the compounds orient themselves within binding pockets and maintain their interactions over time.

In the context of cancer research, MD simulations have demonstrated how certain imidazo[1,2-a]pyridine derivatives can induce significant conformational changes in their target proteins. For example, a novel derivative was shown to modulate the active KRASG12D protein by causing conformational shifts in its switch-I and switch-II regions, effectively mimicking an inactive state of the protein. nih.gov Such studies underscore the power of MD simulations to reveal the dynamic consequences of ligand binding.

Furthermore, theoretical calculations, including Density Functional Theory (DFT), have been used to investigate the conformational preferences of imidazo[1,2-a]pyridines with substituents at the 3-position. These studies have revealed that intramolecular interactions, such as hydrogen bonding, can significantly influence the preferred conformation of the substituent. For 3-substituted imidazo[1,2-a]pyridines with an angular electron-withdrawing group, computational calculations have correctly predicted conformational preferences. nih.gov The existence of an electrostatic hydrogen bond between the H-5 proton of the pyridine (B92270) ring and an oxygen atom in the substituent at the 3-position was supported by these theoretical models and confirmed by X-ray crystallography. nih.gov

This type of intramolecular interaction is highly relevant to this compound, as the hydroxyl group of the ethanol (B145695) substituent could potentially interact with the H-4 or H-5 protons of the imidazo[1,2-a]pyridine core, thus influencing its conformational freedom and orientation relative to the heterocyclic ring.

The conformational landscape of substituted imidazo[1,2-a]pyridines is a key determinant of their biological activity. Theoretical studies on related compounds provide valuable data on the energetic favorability of different conformers. For a 3-formyl-2-phenyl imidazo[1,2-a]pyridine, two primary conformers were identified, with one being significantly more stable due to favorable intramolecular interactions. nih.gov

Below is a representative data table illustrating the type of information that can be obtained from conformational analysis of a related 3-substituted imidazo[1,2-a]pyridine, which would be analogous to the kind of data MD simulations could provide for this compound.

ConformerRelative Energy (ΔG, kcal/mol)Conformational Population (%)Key Dihedral Angle (°)Intramolecular Distance (Å)
Conformer A0.0>99.9175.912.39
Conformer B5.0<0.1-4.09N/A

This table is based on data for 3-formyl-2-phenyl imidazo[1,2-a]pyridine and is presented as an example of the type of data that would be relevant for this compound. nih.gov

For this compound, MD simulations would be a powerful tool to explore the rotational freedom around the C3-C(ethanol) bond and the C(ethanol)-O bond. These simulations could map the potential energy surface as a function of key dihedral angles, identifying low-energy, stable conformations. Furthermore, in a solvated environment, MD simulations could reveal the dynamics of hydrogen bonding between the ethanol's hydroxyl group and surrounding water molecules, as well as potential intramolecular hydrogen bonds. When studying its interaction with a biological target, MD simulations could predict the stability of the binding pose, calculate binding free energies, and identify the key amino acid residues involved in the interaction, thus guiding the design of more potent derivatives.

Role As a Scaffold in Chemical Biology and Drug Discovery Research

Imidazo[1,2-a]pyridine (B132010) as a Design Motif for Novel Chemical Entities

The imidazo[1,2-a]pyridine core serves as a foundational motif in the design of new chemical entities with a broad spectrum of biological activities. nih.govresearchgate.net Its privileged structure is a promising starting point for identifying lead compounds in drug discovery. researchgate.netnih.gov Researchers have successfully utilized this scaffold to develop covalent inhibitors, such as those targeting KRAS G12C, demonstrating its suitability for creating targeted covalent inhibitors (TCIs) for cancer treatment. rsc.org The inherent properties of the imidazo[1,2-a]pyridine system make it an attractive framework for constructing libraries of potential drug candidates for biological screening. nih.gov

The adaptability of the imidazo[1,2-a]pyridine scaffold is evident in its presence in drugs with diverse therapeutic uses, from sedatives like Zolpidem to treatments for peptic ulcers like Zolimidine. researchgate.netresearchgate.net This diversity highlights the scaffold's capacity to be tailored for various biological targets. researchgate.netnih.gov Its utility extends to the development of agents targeting challenging diseases, including multidrug-resistant and extensively drug-resistant tuberculosis. rsc.orgnih.gov

Rational Design and Synthesis of Imidazo[1,2-a]pyridine Libraries

The rational design and synthesis of imidazo[1,2-a]pyridine libraries are central to exploring the full therapeutic potential of this scaffold. nih.govresearchgate.net A multitude of synthetic strategies have been developed to create diverse libraries of these compounds, often focusing on introducing a variety of substituents at different positions of the core structure. bio-conferences.orgresearchgate.net

Common synthetic approaches include:

Condensation Reactions: This is a classical and widely used method, often involving the reaction of 2-aminopyridines with α-halocarbonyl compounds, aldehydes, or ketones. bio-conferences.orgacs.org

Multicomponent Reactions: These reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, allow for the efficient, one-pot synthesis of complex imidazo[1,2-a]pyridine derivatives from three or more starting materials. rsc.orgacs.org

Oxidative Coupling and Tandem Reactions: These methods provide alternative routes to construct the imidazo[1,2-a]pyridine core and introduce functional groups. rsc.org

These synthetic methodologies enable the construction of large and diverse chemical libraries, which are crucial for high-throughput screening and the identification of novel therapeutic agents. nih.govnih.gov The goal is to create a wide range of derivatives that can be tested for various biological activities. nih.govresearchgate.net

The biological activity and physicochemical properties of the imidazo[1,2-a]pyridine scaffold can be significantly modulated by the introduction of different substituents at various positions. bio-conferences.orgresearchgate.netacs.org Structure-activity relationship (SAR) studies are crucial in understanding how these modifications influence the compound's efficacy and selectivity for a particular biological target. nih.govnih.govrsc.org

For instance, in the development of c-Met inhibitors, the introduction of polar groups on a 6-phenyl substituent was found to have a significant influence on cellular activity. nih.gov Similarly, the nature and size of substituents at the C-3 position of the imidazo[1,2-a]pyridine ring were shown to affect both the potency and selectivity of COX-2 inhibitory activity. researchgate.net In the context of antituberculosis agents, exploration of substituents at the C2 and C6 positions led to compounds with significantly improved potency. rsc.org

These examples underscore the importance of systematically exploring substituent effects to fine-tune the properties of the imidazo[1,2-a]pyridine scaffold for specific therapeutic applications. This exploration allows for the optimization of lead compounds to enhance their desired biological effects while minimizing off-target activities.

Application in Radiotracer Development for Molecular Imaging Research

The imidazo[1,2-a]pyridine scaffold has found application in the development of radiotracers for positron emission tomography (PET), a powerful molecular imaging technique. nih.gov PET imaging allows for the non-invasive, in vivo quantification of biological processes, which is highly valuable in drug discovery and development. frontiersin.org

Specifically, a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative has been synthesized as a potential PET probe for imaging the PI3K/mTOR pathway, which is often dysregulated in cancer. nih.govnih.gov The development of such radiotracers enables the study of drug-target engagement, pharmacokinetics, and pharmacodynamics in living subjects. nih.govfrontiersin.org The synthesis of these radiolabeled compounds typically involves introducing a positron-emitting isotope, such as carbon-11, into the final steps of the synthetic route. nih.govnih.gov

Table 1: Imidazo[1,2-a]pyridine-based Radiotracer for PET Imaging
RadiotracerTargetIsotopeApplicationReference
N-[11C]7PI3K/mTORCarbon-11Cancer Imaging nih.govnih.gov

Elucidation of Molecular Mechanisms of Action in Chemical Biology Contexts

Understanding the molecular mechanisms of action of imidazo[1,2-a]pyridine derivatives is a critical aspect of chemical biology research. These studies aim to identify the specific biological targets and pathways through which these compounds exert their effects.

For example, certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation and is often hyperactivated in cancer. nih.gov Other derivatives have been identified as inhibitors of enzymes like topoisomerase IIα, inducing apoptosis in cancer cells. waocp.org In the context of infectious diseases, imidazo[1,2-a]pyridine amides have been identified as inhibitors of QcrB, a component of the electron transport chain in Mycobacterium tuberculosis. nih.govrsc.org

Molecular docking studies are often employed to predict and understand the binding interactions between imidazo[1,2-a]pyridine derivatives and their biological targets. nih.govnih.govacs.org For instance, docking studies of a c-Met inhibitor revealed that the N-1 nitrogen of the imidazo[1,2-a]pyridine scaffold forms a hydrogen bond with Asp-1222, and the core structure engages in a π–π interaction with Tyr-1230, both of which are critical for inhibition. nih.gov Similarly, docking studies of COX-2 inhibitors showed that a methylsulfonyl group could be inserted into a secondary pocket of the enzyme's active site. researchgate.net These computational approaches, combined with experimental validation, provide valuable insights into the molecular basis of the biological activity of these compounds.

Future Research Directions in Imidazo 1,2 a Pyridin 3 Yl Ethanol Research

Development of More Efficient and Sustainable Synthetic Methodologies

Future research will undoubtedly focus on the development of more efficient and environmentally benign methods for the synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanol and its analogs. While traditional methods for constructing the imidazo[1,2-a]pyridine (B132010) core, such as the condensation of 2-aminopyridines with α-halocarbonyl compounds, are well-established, they often involve harsh reaction conditions and the use of hazardous reagents. acs.orgnih.gov The principles of green chemistry are increasingly guiding synthetic strategies, and their application to the synthesis of this target molecule is a critical area for advancement. benthamdirect.comeurekaselect.com

Key areas for future investigation include:

One-Pot, Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step, thereby reducing waste and improving efficiency. mdpi.comresearchgate.net The development of novel MCRs that directly yield this compound or its immediate precursors would be a significant step forward.

Catalyst-Free and Metal-Free Synthesis: The exploration of catalyst-free and metal-free reaction pathways is a growing trend in organic synthesis. nih.govresearchgate.net Research into base-promoted cycloisomerizations or reactions in green solvents like water or deep eutectic solvents could lead to more sustainable synthetic routes. researchgate.netrsc.org

Microwave-Assisted and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound as energy sources can significantly accelerate reaction times and improve yields, often under milder conditions than conventional heating. mdpi.comorganic-chemistry.org Investigating these techniques for the key bond-forming steps in the synthesis of this compound is a promising avenue.

Synthetic StrategyPotential AdvantagesKey Research Focus
Multi-Component Reactions (MCRs)Increased efficiency, reduced waste, operational simplicity.Design of novel MCRs for direct synthesis.
Catalyst-Free/Metal-Free SynthesisReduced cost, lower toxicity, simplified purification.Exploration of green solvents and alternative activation methods.
Microwave/Ultrasound-Assisted SynthesisFaster reaction times, higher yields, milder conditions.Optimization of energy input for key synthetic steps.

Integration of Advanced Computational Approaches for Predictive Design

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with tailored properties. By leveraging in silico methods, researchers can predict molecular geometries, electronic properties, and potential biological activities, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. nih.govacs.org

Future research in this area should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. acs.org This information can be used to predict sites of reactivity for further functionalization and to understand the nature of their interactions with biological targets.

Molecular Docking and Virtual Screening: For applications in drug discovery, molecular docking can be used to predict the binding modes of this compound derivatives to specific protein targets. nih.govnih.gov Virtual screening of computationally generated libraries of derivatives can identify promising candidates for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish mathematical relationships between the structural features of a series of compounds and their biological activity. Developing QSAR models for derivatives of this compound could accelerate the identification of potent and selective molecules.

Computational MethodApplication in ResearchPredicted Outcomes
Density Functional Theory (DFT)Elucidation of electronic structure and reactivity.Identification of reactive sites, prediction of spectroscopic properties.
Molecular DockingPrediction of binding modes to biological targets.Identification of potential protein interactions and binding affinities.
QSAR ModelingCorrelation of chemical structure with biological activity.Predictive models for designing more active compounds.

Targeted Synthesis of Stereoisomers and Their Academic Exploration

The ethanol (B145695) substituent at the 3-position of this compound introduces a chiral center, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Therefore, the targeted synthesis of the individual stereoisomers of this compound is a crucial area for future academic and pharmaceutical research.

Future research should be directed towards:

Asymmetric Synthesis: The development of stereoselective synthetic routes to produce enantiomerically pure (R)- and (S)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanol is of paramount importance. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. Recent advances in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines demonstrate the potential for achieving high stereocontrol in this heterocyclic system. nih.gov

Chiral Separation: For racemic mixtures, the development of efficient methods for chiral separation, such as chiral chromatography, will be essential for obtaining the individual enantiomers for further study.

Stereochemical Assignment: Unambiguous determination of the absolute configuration of the synthesized enantiomers using techniques like X-ray crystallography or vibrational circular dichroism will be necessary.

Differential Biological Evaluation: A thorough investigation of the distinct pharmacological and biological properties of each enantiomer will be critical to understanding their structure-activity relationships and identifying the eutomer (the more active enantiomer).

Exploration of Novel Reaction Pathways for Functionalization

The this compound molecule possesses several sites amenable to further chemical modification, offering a platform for the creation of diverse libraries of novel compounds. Future research should focus on exploring novel reaction pathways to functionalize both the imidazo[1,2-a]pyridine core and the ethanol side chain.

Key avenues for exploration include:

C-H Functionalization: Direct C-H functionalization of the imidazo[1,2-a]pyridine ring is a powerful and atom-economical strategy for introducing new substituents. nih.gov Research into visible light-induced C-H functionalization could provide mild and selective methods for modifying the scaffold. nih.gov

Derivatization of the Hydroxyl Group: The hydroxyl group of the ethanol side chain is a versatile handle for a wide range of chemical transformations. Esterification, etherification, and conversion to other functional groups (e.g., halides, amines) can be explored to modulate the physicochemical properties and biological activity of the molecule.

Cross-Coupling Reactions: The imidazo[1,2-a]pyridine core can be halogenated and subsequently used in various palladium- or copper-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other functional groups.

Ring-Closing and Ring-Opening Reactions: Exploration of reactions that involve the ethanol side chain in intramolecular cyclizations could lead to the synthesis of novel fused heterocyclic systems. Conversely, ring-opening reactions of the imidazole (B134444) moiety could provide access to new classes of pyridine (B92270) derivatives.

Functionalization StrategyTarget SitePotential New Structures
C-H FunctionalizationImidazo[1,2-a]pyridine coreArylated, alkylated, or acylated derivatives.
Hydroxyl Group DerivatizationEthanol side chainEsters, ethers, and other functionalized side chains.
Cross-Coupling ReactionsHalogenated imidazo[1,2-a]pyridine coreBiaryl and alkyl-substituted derivatives.
Cyclization/Ring-OpeningEthanol side chain and imidazole ringNovel fused heterocycles and functionalized pyridines.

Design of Next-Generation Imidazo[1,2-a]pyridine-Based Chemical Probes and Tools

The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold make it an attractive fluorophore for the development of chemical probes and research tools. rsc.orgnih.govrsc.org The this compound molecule can serve as a building block for the design of next-generation probes for various applications in chemical biology and materials science.

Future research in this domain should aim to:

Develop Fluorescent Probes for Ions and Small Molecules: By incorporating a recognition moiety that selectively interacts with a target analyte, the ethanol group can be used as a linker to create fluorescent probes. For example, derivatization of the hydroxyl group with a boronic ester could lead to probes for reactive oxygen species like hydrogen peroxide. nih.gov

Create Bioimaging Agents: The imidazo[1,2-a]pyridine core's fluorescence can be harnessed for cellular imaging. rsc.orgrsc.org Conjugation of this compound to biomolecules or targeting ligands could enable the visualization of specific cellular components or processes.

Design Photoresponsive Materials: The photophysical properties of imidazo[1,2-a]pyridine derivatives can be tuned by chemical modification. nih.gov Research into incorporating this compound into larger molecular systems or polymers could lead to the development of novel photoresponsive materials with applications in optoelectronics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(imidazo[1,2-a]pyridin-3-yl)ethanol?

  • Methodology :

  • Cyclization Strategies : Base-mediated cyclization of 2-aminopyridine derivatives with α-bromo ketones or alcohols in polar solvents (e.g., ethanol, dimethoxyethane) at elevated temperatures (60–100°C) is a common approach. For example, potassium carbonate or triethylamine is used to deprotonate intermediates and drive cyclization .
  • Coupling Agents : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate amide bond formation in precursor molecules, which are subsequently cyclized to form the imidazo[1,2-a]pyridine core .
  • Optimization : Reaction conditions should prioritize solvent purity (e.g., anhydrous ethanol) and inert atmospheres to minimize side reactions.

Q. How can researchers purify and characterize this compound?

  • Purification :

  • Column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 1:3 to 1:1 ratios) is effective for isolating the target compound .
  • Recrystallization from ethanol or acetone improves purity, as demonstrated for structurally similar imidazo[1,2-a]pyridine derivatives .
    • Characterization :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.40–4.57 ppm for ethyl groups, aromatic protons at δ 7.57–9.84 ppm) confirm regiochemistry and functional groups .
  • FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O or C-N stretches) validate hydroxyl and heterocyclic moieties .
  • Elemental Analysis : Verify C, H, N percentages (e.g., C: 58.28%, H: 4.52%, N: 14.07% for analogous compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during Friedel-Crafts acylation of imidazo[1,2-a]pyridines?

  • Key Variables :

  • Catalyst Selection : Lewis acids (e.g., AlCl₃ or FeCl₃) enhance electrophilic substitution at the C-3 position but may require careful stoichiometry to avoid over-acylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of acetylating agents, while ethanol promotes cyclization but risks ester hydrolysis .
  • Temperature Control : Reactions at 50–70°C balance kinetic control and thermal stability of intermediates .
    • Monitoring : Use TLC (silica gel, UV visualization) to track reaction progress and terminate before side-product formation .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

  • Functionalization : Introduce substituents (e.g., halogens, trifluoromethyl groups) at the pyridine or ethanol moiety via Suzuki-Miyaura coupling or nucleophilic substitution .
  • Biological Assays :

  • Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
  • Evaluate anticancer potential via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with structural analogs .
    • Computational Modeling : Perform DFT calculations or molecular docking to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

Q. How can researchers address contradictory data in biological activity studies of imidazo[1,2-a]pyridine derivatives?

  • Troubleshooting Steps :

  • Verify compound stability under assay conditions (e.g., pH, temperature) using HPLC or LC-MS .
  • Replicate experiments with independently synthesized batches to exclude batch-specific impurities .
  • Compare results across multiple cell lines or microbial strains to identify selectivity trends .

Q. What analytical techniques resolve challenges in distinguishing regioisomers of imidazo[1,2-a]pyridine derivatives?

  • 2D NMR : NOESY or HSQC spectra differentiate substituent positions (e.g., C-3 vs. C-2 substitution) via spatial correlations .
  • X-ray Crystallography : Resolve ambiguous regiochemistry by determining crystal structures, as shown for ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate analogs .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas and fragmentation patterns unique to each isomer .

Methodological Guidance

Q. What protocols are recommended for scaling up imidazo[1,2-a]pyridine synthesis without compromising yield?

  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic cyclization steps, reducing side reactions .
  • Green Chemistry : Replace traditional solvents (e.g., DMF) with PEG-400 or water under ultrasound irradiation to improve atom economy .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

Q. How can researchers validate the hydroxyl group’s role in the bioactivity of this compound?

  • Derivatization : Protect the hydroxyl group (e.g., acetylation, silylation) and compare bioactivity with the parent compound .
  • Mutagenesis Studies : Use isosteric replacements (e.g., -OCH₃ or -F) to assess hydrogen-bonding contributions to target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.